Cytotoxic Potency vs. MCF-7 Breast Cancer Cells Compared to Standard Methyl Carbamates
In a cytotoxicity screen against human breast cancer MCF-7 cells, methyl (2-(hydroxymethyl)phenyl)carbamate exhibited an IC₅₀ of 25–50 µM after 48-hour exposure, while simpler methyl phenylcarbamate analogs (lacking the ortho-hydroxymethyl group) showed IC₅₀ values >100 µM in the same assay system, indicating that the hydroxymethyl substituent contributes to a ≥2-fold enhancement in potency .
| Evidence Dimension | Cytotoxicity (IC₅₀) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 25–50 µM (48 h exposure) |
| Comparator Or Baseline | Simple methyl phenylcarbamate (unsubstituted): IC₅₀ > 100 µM |
| Quantified Difference | ≥2-fold lower IC₅₀ (greater potency) |
| Conditions | MCF-7 human breast cancer cell line; 48-hour exposure; concentration-dependent viability assay |
Why This Matters
For procurement in oncology-focused screening libraries, this compound provides a measurable advantage in potency over the baseline methyl carbamate scaffold, justifying its inclusion in focused SAR sets.
